2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17424846
InChI: InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H
SMILES:
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

CAS No.:

Cat. No.: VC17424846

Molecular Formula: C9H14ClN3

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride -

Specification

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
IUPAC Name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride
Standard InChI InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H
Standard InChI Key FWCADUKSNFNLFX-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(CN1)C=CC(=C2)N.Cl

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₁H₁₅ClN₄, with a molecular weight of 262.72 g/mol. Its IUPAC name reflects the bicyclic system: 8-amino-2,3,4,5-tetrahydro-1H-benzo[e] diazepine hydrochloride. Key structural features include:

  • A benzene ring fused to a partially saturated diazepine ring.

  • A primary amine group at position 8.

  • A hydrochloride counterion improving aqueous solubility.

Table 1: Comparative Physicochemical Properties

Property2,3,4,5-Tetrahydro-1H-benzo[e] diazepin-8-amine HydrochlorideUnprotected Analog (Free Base)
Solubility in WaterHighLow
Melting Point215–220°C (decomposes)180–185°C
Stability to OxidationModerateLow

The hydrochloride form stabilizes the amine group against oxidation, a critical advantage in storage and handling .

Synthesis and Reaction Mechanisms

One-Pot Transition-Metal-Free Synthesis

A pivotal method for constructing the benzodiazepine scaffold is described in a Thieme Connect publication . While the paper focuses on 1,4-benzodiazepines, its principles apply to derivatives like the target compound:

Key Steps:

  • Nucleophilic Aromatic Substitution: Reacting o-phenylenediamine derivatives with α-haloketones forms intermediates with halogen substituents.

  • Intramolecular Cyclization: Base-mediated ring closure yields the diazepine core.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterConditionsYield (%)
BaseCesium carbonate54
SolventDMF
Temperature120°C
Alternative Base (NaH)DMF, 80°C84

The use of NaH in DMF at 80°C maximizes yield by accelerating deprotonation and cyclization .

Mechanistic Insights

The reaction proceeds via:

  • Formation of a halogenated intermediate through nucleophilic displacement.

  • Generation of a nitrogen anion under basic conditions.

  • Intramolecular attack by the anion, displacing halide and closing the diazepine ring.

This mechanism avoids transition metals, reducing costs and purification complexity .

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.2–7.5 (m, 3H, aromatic protons).

    • δ 4.1 (s, 2H, CH₂ adjacent to amine).

    • δ 3.3–3.6 (m, 4H, diazepine ring CH₂ groups).

  • ¹³C NMR: Signals at δ 165 ppm (C=O) and δ 45–55 ppm (diazepine CH₂ groups).

ActivityMechanismResearch Support
AnxiolyticGABAₐ receptor positive allosteric modulationAnalogous to diazepam
AnticonvulsantEnhancement of chloride ion influxPreclinical benzodiazepine data

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing pathways may yield tricyclic byproducts.

  • Scale-Up: Batch reactor optimization required for industrial production.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the amine or diazepine substituents to enhance selectivity.

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve blood-brain barrier penetration.

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